Brimonidine tartrate
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70359-46-5 | |
| Record name | Brimonidine Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Ocular Applications
1.1 Treatment of Glaucoma and Ocular Hypertension
Brimonidine tartrate is widely recognized as an effective treatment for lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. A study comparing the efficacy of 0.2% brimonidine administered twice daily showed a mean peak reduction in IOP of 6.5 mm Hg, which was statistically significant compared to timolol maleate (6.1 mm Hg) at specific intervals during a year-long study .
1.2 Preservative-Free Formulations
Recent research has highlighted the benefits of preservative-free formulations of this compound. A multicenter trial indicated that preservative-free brimonidine resulted in better tear-film stability and less ocular surface toxicity compared to preserved formulations, leading to higher patient satisfaction . The study involved 60 patients with IOP ≥ 15 mmHg and demonstrated comparable efficacy between both formulations while emphasizing the importance of ocular surface health.
1.3 Neuroprotective Potential
This compound has been investigated for its neuroprotective effects in conditions like non-arteritic anterior ischemic optic neuropathy (NAION). However, clinical trials have yielded inconclusive results regarding its effectiveness in improving visual acuity or providing neuroprotection when administered shortly after visual loss . The variability in outcomes suggests that while animal models show promise, human studies require further exploration.
Dermatological Applications
2.1 Treatment of Rosacea
This compound is also utilized in dermatology, particularly for treating erythema associated with rosacea. The formulation Mirvaso, containing 0.5% brimonidine gel, has been approved for this indication. Clinical studies demonstrated that topical application significantly reduces facial redness by constricting blood vessels in the skin without causing significant adverse effects .
2.2 Safety Profile
Studies assessing the safety profile of brimonidine gel have shown it to be non-phototoxic and well-tolerated in dermatological settings. For instance, no ocular irritancy was observed in animal models, supporting its safe use on sensitive skin .
Pharmacokinetics and Mechanism of Action
Brimonidine's pharmacokinetic properties reveal its ability to penetrate ocular tissues effectively. Research indicates that after topical administration, brimonidine achieves therapeutic concentrations in the vitreous humor, facilitating its action on alpha-2 receptors . The mechanism involves reducing aqueous humor production and increasing uveoscleral outflow, thereby lowering IOP.
Comparative Efficacy Studies
Comparison with Similar Compounds
Chemical Structure and Properties
Brimonidine tartrate (C${15}$H${16}$BrN$5$O$6$) is a quinoxaline derivative with a molecular weight of 442.226 g/mol . Its crystal structure, confirmed via X-ray powder diffraction and Rietveld refinement, consists of a protonated brimonidine cation and a hydrogen tartrate anion . Key functional groups include imidazoline and quinoxaline moieties, identified through FTIR spectroscopy (peaks at 400–4000 cm$^{-1}$) . The compound exhibits a melting point of 248–252°C .
Pharmacological Mechanism
This compound is a highly selective α$_2$-adrenergic receptor agonist. It reduces intraocular pressure (IOP) by decreasing aqueous humor production and enhancing uveoscleral outflow . Additionally, preclinical studies suggest neuroprotective effects via inhibition of retinal ganglion cell apoptosis, though clinical evidence remains inconclusive .
Pharmacokinetic Profile
This compound has a plasma half-life of ~3 hours, with low protein binding and hepatic metabolism. It achieves peak ocular concentration within 1–4 hours after topical administration .
Comparison with Similar Compounds
Apraclonidine
Mechanism: Apraclonidine, another α$_2$-agonist, reduces aqueous humor production but has lower receptor selectivity compared to brimonidine . Efficacy: Both drugs lower IOP, but brimonidine demonstrates longer duration and fewer systemic side effects . Safety: Apraclonidine is associated with higher rates of conjunctival blanching and eyelid elevation, whereas brimonidine has a milder adverse event profile (e.g., transient ocular allergy in 5.5% of patients) .
Timolol Maleate
Mechanism: Timolol, a non-selective β-blocker, reduces IOP by suppressing aqueous humor production . Efficacy: In a 4-week trial, brimonidine (31.7–37.5% IOP reduction) showed comparable efficacy to timolol (28.2–32.5%) . Safety: Timolol carries risks of bradycardia and bronchospasm, making it contraindicated in patients with asthma.
Betaxolol
Mechanism : A β$1$-selective blocker, betaxolol lowers IOP with fewer pulmonary side effects than timolol .
Efficacy : Brimonidine (0.2%) achieved greater IOP reduction than betaxolol (0.25%) in a 3-month trial (−6.2 vs. −4.8 mmHg) .
Safety : Betaxolol avoids bronchospasm but may cause ocular discomfort. Brimonidine’s α$2$-selectivity minimizes systemic interactions .
Brinzolamide
Mechanism: Brinzolamide, a carbonic anhydrase inhibitor, reduces aqueous humor secretion via a different pathway . Efficacy: Used adjunctively with brimonidine, brinzolamide enhances IOP control. No direct comparative efficacy data are available in the evidence. Safety: Brinzolamide may cause bitter taste and corneal edema, whereas brimonidine’s side effects are primarily ocular (e.g., allergy) .
Brimonidine Purite
Formulation : Brimonidine purite (0.1%) is a stabilized formulation of brimonidine with enhanced ocular tolerance .
Efficacy : In a 4-year study, purite 0.1% (−5.7 to −6.5 mmHg) matched the IOP-lowering efficacy of tartrate 0.2% (−5.3 to −6.2 mmHg) .
Safety : Purite reduces side effects like hyperemia and burning, attributed to its preservative-free formulation .
Data Tables
Table 1: Comparative Efficacy in IOP Reduction
Table 3: Pharmacokinetic Properties
| Compound | Half-life (hours) | Protein Binding | Metabolism | Reference |
|---|---|---|---|---|
| This compound | ~3 | Low | Hepatic | |
| Timolol maleate | 4–6 | 60–70% | Hepatic | |
| Apraclonidine | 5–8 | Moderate | Hepatic |
Preparation Methods
Gel-Based Formulations
Patent CN104666239A discloses a gel preparation method employing cyclodextrin derivatives as solubilizing agents. The protocol involves a two-phase system:
Aqueous Phase Components
- Antioxidants (sodium sulfite 0.1%)
- Metal ion chelators (EDTA-2Na 0.1%)
- Thickeners (carbomer 0.85%)
- Humectants (glycerol 12%, propylene glycol 6%)
Oil Phase Components
- This compound (0.6%)
- Hydroxypropyl-beta-cyclodextrin (9.4%)
- Ethanol (45%)
- Penetration enhancers (menthol 0.08%)
The manufacturing process entails:
- Dissolving antioxidants and chelators in aqueous solvents followed by thickener dispersion
- Drug solubilization in ethanol with cyclodextrin and subsequent pH adjustment to 5.0–6.0 using triethanolamine
- Gradual mixing of oil phase into aqueous phase under controlled stirring
Table 1: Composition of this compound Gel (Patent Example)
| Component | Concentration (%) | Function |
|---|---|---|
| This compound | 0.6 | Active ingredient |
| Hydroxypropyl-beta-cyclodextrin | 9.4 | Solubilizer |
| Carbomer 940 | 0.85 | Viscosity modifier |
| Triethanolamine | 0.55 | pH adjuster |
| Ethanol | 45.0 | Solvent |
Ophthalmic Solution Manufacturing
Patent CN116421555A details an eye drop formulation optimized for ocular residence time using hyaluronic acid derivatives:
Key Formula Characteristics
- This compound concentration: 0.2% w/v
- Sodium hyaluronate (1%) as mucoadhesive agent
- Benzalkonium chloride (0.004–0.05%) as preservative
- Citrate buffer system (pH 4.5–5.5)
Manufacturing Steps
- Hydration of sodium hyaluronate in 10% of total water volume
- Sequential dissolution of drug, preservatives, and tonicity adjusters in remaining water
- pH adjustment using glacial acetic acid/citric acid solutions
- Final sterilization through 0.22 μm membrane filtration
Table 2: Representative Eye Drop Formulation
| Component | Concentration (%) | Role |
|---|---|---|
| This compound | 0.2 | Therapeutic agent |
| Sodium hyaluronate | 1.0 | Mucoadhesive enhancer |
| Glycerin | 6.5 | Tonicity adjuster |
| Sodium citrate | 5.5 | Buffer component |
| Benzalkonium chloride | 0.04 | Preservative |
Advanced Formulation Strategies
Nanovesicular Delivery Systems
The PMC study demonstrates a film hydration technique for brimonidine-loaded nanovesicles:
Critical Process Parameters
- Surfactant:cholesterol molar ratio (7:4 to 7:8)
- Drug loading: 32.27% entrapment efficiency at optimal ratios
- Size distribution: 298.0–587.9 nm (confirmed by SEM)
Release Kinetics
- Biphasic release profile: 40% initial burst within 1 hr followed by sustained release over 8 hrs
- Higuchi model fitting for cholesterol-rich formulations (R²=0.98)
Table 3: Nanovesicle Formulation Characteristics
| Parameter | Value | Impact on Performance |
|---|---|---|
| Entrapment efficiency | 32.27% | Reduces systemic absorption |
| Zeta potential | -28.5 mV | Colloidal stability |
| PDI | 0.21 | Narrow size distribution |
Lyophilization Stabilization
The PMC research highlights lyophilization as a critical step for vesicle stability:
- Cryoprotectants: 5% trehalose prevents vesicle aggregation
- Residual moisture: <1% ensures long-term stability at 4°C
- Reconstitution time: <30 sec in normal saline
Quality Control Considerations
pH Optimization Strategies
Formulation stability correlates directly with pH control:
- Gel systems: pH 5.0–6.0 prevents drug degradation while maintaining viscosity
- Ophthalmic solutions: pH 4.5–5.5 balances ocular tolerance and chemical stability
Table 4: pH-Dependent Stability Profile
| Formulation Type | Optimal pH Range | Degradation Products Above Range |
|---|---|---|
| Gel | 5.0–6.0 | Quinoxaline derivatives |
| Eye drops | 4.5–5.5 | N-oxide metabolites |
| Nanovesicles | 7.4 | No significant degradation |
Preservative Compatibility
Benzalkonium chloride (0.004–0.05%) demonstrates:
- Microbial efficacy: 3-log reduction in Pseudomonas aeruginosa within 6 hrs
- Compatibility: No interaction with hyaluronic acid derivatives at ≤0.01%
Regulatory and Industrial Perspectives
FDA-Approved Formulations
The 0.025% ophthalmic solution (NDA 208144) exemplifies regulatory considerations:
Q & A
Q. What experimental models are most appropriate for studying brimonidine tartrate’s intraocular pressure (IOP)-lowering mechanisms?
Brimonidine’s dual mechanism—reducing aqueous humor production and enhancing uveoscleral outflow—is best studied using fluorophotometry in human or animal models. In a randomized, double-masked study, fluorophotometric measurements in ocular hypertensive patients showed a 20% reduction in aqueous flow and increased uveoscleral outflow after topical administration . For preclinical studies, rodent models (e.g., SD rats) are used to quantify neuroprotective effects, such as increased retinal ganglion cell survival under elevated IOP .
Q. How should researchers design studies to evaluate brimonidine’s pharmacokinetic variability across ocular tissues?
Post hoc pooled analyses of aqueous and vitreous humor samples from clinical trials can quantify drug penetration. For example, brimonidine concentrations in these tissues vary with formulation (e.g., 0.1% vs. 0.15% solutions) and adjunctive agents (e.g., timolol). Laser trabeculoplasty or iridotomy patients may require adjusted dosing due to altered ocular dynamics .
Q. What key parameters should be monitored in this compound efficacy trials?
- Primary endpoints : IOP reduction (mean ± SE: 4.7 ± 0.7 mmHg in humans ).
- Secondary endpoints : Aqueous flow rate (fluorophotometry), uveoscleral outflow (calculated via Goldmann equation), and cardiovascular parameters (heart rate, blood pressure) due to systemic absorption risks .
- Safety metrics : Allergic reactions (reported in 9–15% of long-term users) and central nervous system (CNS) depression in vulnerable populations .
Advanced Research Questions
Q. How can contradictions in brimonidine’s neuroprotective data between animal models and human trials be resolved?
Animal studies (e.g., SD rats) show brimonidine increases brain-derived neurotrophic factor (BDNF) in retinal ganglion cells by 55–166%, but human trials lack similar efficacy. Methodological adjustments include:
Q. What methodologies optimize brimonidine formulations for enhanced corneal permeability?
Nanoemulsions using castor oil and Lipoid S75 (soybean phospholipids) reduce droplet size (Z-average: 19.48–26.50 nm) and improve drug release (80% sustained release over 12 hours). Characterization via TEM and photon correlation spectroscopy ensures stability and reproducibility .
Q. Why do lower-concentration brimonidine formulations (e.g., 0.025%) lack IOP-lowering effects, and how can this inform receptor-binding studies?
Brimonidine 0.025% (Lumify®) does not lower IOP but may induce pupil constriction. Advanced studies should:
Q. How do preservatives in brimonidine formulations (e.g., benzalkonium chloride vs. Purite™) influence experimental outcomes?
Preservatives alter corneal toxicity and drug retention. In a paired t-test analysis, 0.15% brimonidine with Purite™ showed equivalent IOP reduction to 0.2% with benzalkonium chloride (p < 0.001) but reduced allergic responses. Preclinical models should incorporate corneal epithelial cell viability assays .
Methodological Recommendations
- Contradiction Analysis : Use meta-analyses to reconcile disparities in neuroprotection data, emphasizing species-specific pharmacokinetics .
- Formulation Studies : Prioritize in vitro permeability assays (e.g., Franz diffusion cells) before advancing to in vivo models .
- Clinical Trial Design : Incorporate CONSORT guidelines for randomized trials, including stratified randomization for comorbid conditions (e.g., cardiovascular disease) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
